The chemical formula for 2,2',3,3',5,6,6'-Heptachlorobiphenyl is , and its molecular weight is approximately 395.323 g/mol. It is classified under the category of polychlorinated biphenyls with the CAS Registry Number 40472. This compound is also referred to as PCB No. 177 and is one of 209 possible PCB congeners .
The synthesis of 2,2',3,3',5,6,6'-Heptachlorobiphenyl typically involves chlorination processes applied to biphenyl under controlled conditions. One common method includes:
The chlorination reaction generally requires careful control of temperature and pressure to ensure the formation of the desired heptachlorinated product while minimizing by-products. The reaction conditions can significantly influence the substitution pattern of chlorine atoms on the biphenyl structure.
The molecular structure of 2,2',3,3',5,6,6'-Heptachlorobiphenyl features seven chlorine atoms substituted at specific positions on the biphenyl framework. The specific arrangement contributes to its unique chemical properties and biological interactions.
2,2',3,3',5,6,6'-Heptachlorobiphenyl can undergo several types of chemical reactions:
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation processes and various catalysts for substitution reactions. The unique chlorination pattern affects the reactivity and stability of the compound in different chemical environments.
The mechanism of action for 2,2',3,3',5,6,6'-Heptachlorobiphenyl predominantly involves its interaction with various biological pathways:
Relevant analyses often include gas chromatography-mass spectrometry (GC-MS) to determine purity and composition in environmental samples .
2,2',3,3',5,6,6'-Heptachlorobiphenyl has been extensively studied for various applications:
This compound exemplifies the complexities associated with polychlorinated biphenyls regarding their utility versus their environmental and health impacts.
The synthesis of specific heptachlorobiphenyl congeners, including 2,2',3,3',5,6,6'-Heptachlorobiphenyl, relied on precise electrophilic aromatic substitution protocols. Industrial production employed batch chlorination of biphenyl using gaseous chlorine (Cl₂) under controlled temperatures (160–250°C). The chlorination process was highly sensitive to reaction parameters: Lower temperatures (160–180°C) favored meta and para substitutions due to reduced steric hindrance, while higher temperatures (220–250°C) promoted ortho-directed chlorination through radical pathways [3]. Catalysts such as anhydrous iron(III) chloride (FeCl₃) or antimony pentachloride (SbCl₅) were critical for achieving the target 67.5–70.5% chlorine content required for heptachlorinated congeners. The position-specific selectivity for the 2,2',3,3',5,6,6' configuration emerged from sequential chlorination—initial formation of lower-chlorinated intermediates (e.g., tetrachlorobiphenyls) followed by progressive addition of chlorine atoms under increasingly stringent conditions [3].
Table 1: Chlorination Parameters for Heptachlorobiphenyl Synthesis
Parameter | Optimal Range | Impact on Congener Distribution |
---|---|---|
Temperature | 160–180°C (early stage); 220–250°C (late stage) | Low temp: meta/para dominance; High temp: ortho enrichment |
Catalysts | FeCl₃, SbCl₅ | Enhanced electrophilic substitution at sterically hindered positions |
Chlorine:Biphenyl Molar Ratio | 3.5:1 to 4:1 | Ratios <3.2:1 yielded pentachloro-; >4:1 promoted octachloro- impurities |
Reaction Time | 12–24 hours | Shorter times (<8h) led to incomplete chlorination |
Industrial-scale synthesis of 2,2',3,3',5,6,6'-Heptachlorobiphenyl occurred primarily via Lewis acid-catalyzed pathways within Monsanto’s Aroclor production framework. The Aroclor 1200 series (e.g., Aroclor 1260, containing 60% chlorine by mass) served as the primary commercial source for heptachlorobiphenyls due to their congener profiles matching the target compound’s chlorination pattern [3]. The catalytic process involved molten biphenyl reacting with Cl₂ in the presence of iron filings (0.5–2% w/w), which generated FeCl₃ in situ to direct chlorine toward sterically congested positions. Key mechanistic steps included:
Distillation under vacuum (10–15 mmHg) separated heptachlorobiphenyl fractions from low-chlorinated byproducts and nonachlorinated residues. The 2,2',3,3',5,6,6' congener constituted 3–5% of Aroclor 1260 by weight, alongside other heptachloro variants like PCB 174 (2,2',3,3',4,5,6-) and PCB 180 (2,2',3,4,4',5,5'-) [3] [2].
Table 2: Aroclor Formulations Containing 2,2',3,3',5,6,6'-Heptachlorobiphenyl
Aroclor Designation | Chlorine Content (%) | Dominant Heptachlorobiphenyl Congeners | Production Era |
---|---|---|---|
1260 | 60.0 | 2,2',3,3',5,6,6'-, 2,2',3,4,4',5,6- | Pre-1950s |
1254 | 54.0 | Minor component (<1%) | 1950–1971 |
1016* | 41.5 | Not detected | Post-1971 |
Note: Aroclor 1016 was a redistilled version of 1242 with reduced heptachlorobiphenyl content [3].
2,2',3,3',5,6,6'-Heptachlorobiphenyl was integral to closed-system applications due to its physicochemical stability within PCB mixtures. Its high chlorine content (67.5% theoretical) conferred a dielectric constant of 2.5–2.7 and flash points exceeding 170°C, making it ideal for:
The congener’s non-coplanar structure (with four ortho chlorines) prevented alignment with dioxin-like toxicity mechanisms, initially deemed advantageous for industrial use. Post-1970s, its persistence in carbonless copy paper ("NCR paper") emerged as an inadvertent open application, though not a primary use [3].
Table 3: Technical Applications of 2,2',3,3',5,6,6'-Heptachlorobiphenyl
Application | Product Examples | Functional Role | Congener-Specific Advantage |
---|---|---|---|
Transformer Cooling | Inerteen, Pyralène | Dielectric coolant & arc suppressor | High chlorine content reduced flammability |
Capacitor Insulation | Pyranol, Clorinol | Electrolyte impregnant | Thermal stability at 90–110°C operational temps |
Hydraulic Systems | Pydraul 150, Chlorextol | Pressure transfer fluid | Resistance to hydrolysis under mechanical stress |
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